molecular formula C17H13NO4 B2575946 Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate CAS No. 770711-44-9

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2575946
CAS No.: 770711-44-9
M. Wt: 295.294
InChI Key: XWBULOZGQDCZEE-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate (CAS 770711-44-9, molecular formula C₁₇H₁₃NO₄, molecular weight 295.29) is a quinoline-based derivative with a phenyl substituent at the 1-position, a hydroxyl group at the 4-position, and an ester moiety at the 3-position . Its structural framework is analogous to quinolone antibiotics and antiviral agents, making it a candidate for therapeutic applications. This article compares its synthesis, physicochemical properties, and biological activity with structurally similar compounds, including alkylated derivatives, halogenated analogs, and carboxamide variants.

Properties

IUPAC Name

methyl 4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-17(21)14-15(19)12-9-5-6-10-13(12)18(16(14)20)11-7-3-2-4-8-11/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBULOZGQDCZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate isothiocyanatobenzene with anion of malonic ester, followed by thermal or acid-catalyzed cyclization . Another common method is the acylation of anthranilic acid esters using ethoxymalonyl chloride, followed by Dieckmann cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit enhanced biological activities and pharmacological properties .

Scientific Research Applications

Synthetic Routes

Synthesis Method Description
CondensationReaction of isothiocyanatobenzene with malonic ester anions.
CyclizationThermal or acid-catalyzed cyclization to form the quinoline structure.
FunctionalizationIntroduction of various functional groups through oxidation or substitution reactions.

Biological Applications

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate has been studied for its promising biological activities, including:

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. The mechanism involves the inhibition of DNA gyrase, which is crucial for bacterial DNA replication .

Anticancer Potential
The compound has shown potential as an anticancer agent by inhibiting critical cellular pathways associated with tumor growth. Studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as the disruption of c-Myc/Max/DNA complex formation .

Antiviral Activity
Recent studies have explored its effectiveness against viral infections, particularly Hepatitis B Virus (HBV). Molecular docking studies suggest that this compound can act as a potent inhibitor of HBV replication .

Case Studies

  • Antibacterial Efficacy
    A study synthesized several derivatives of methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and tested their antibacterial activity against common pathogens. Results indicated that certain derivatives had minimum inhibitory concentrations significantly lower than traditional antibiotics .
  • Anticancer Research
    In vitro studies evaluated the anticancer properties of this compound on breast cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis in a dose-dependent manner .
  • Hepatitis B Virus Inhibition
    In a study focusing on viral infections, synthesized derivatives were tested for their ability to inhibit HBV replication in cell culture. The findings revealed that specific modifications to the quinoline structure enhanced antiviral activity significantly .

Industrial Applications

Beyond its biological implications, this compound is also utilized in the development of new materials with tailored properties. Its unique structural features allow for the creation of complex heterocyclic compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

  • It exhibits regioselective synthesis under mild conditions (50°C, triethylamine) with >80% yield . Key difference: The sulfur atom enhances antibacterial and antiviral activity compared to oxygen-based analogs .
  • Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate: O-Methylation of the 4-hydroxy group results in a methoxy substituent. This derivative forms predominantly (80–99% yield) under strong basic conditions (NaH/K₂CO₃) . Impact: Methoxy groups improve metabolic stability but may reduce hydrogen-bonding interactions in biological targets.

Halogenated Derivatives

  • Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-10-2): Features a chloro substituent at the 5-position and a methyl group at the 1-position. Similarity score: 0.98 vs. target compound .
  • Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 637027-41-9): A methyl ester variant with a chlorine atom, synthesized for enhanced lipophilicity (cLogP ~2.5) .

Carboxamide Derivatives

  • 1-Allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide: Replaces the ester group with a carboxamide and introduces an allyl group at the 1-position. This modification improves solubility and pharmacokinetic properties .

Physicochemical Properties

Compound Molecular Weight cLogP* TPSA* (Ų) Melting Point (°C)
Target Compound 295.29 2.8 75.6 Not reported
Methyl 4-methoxy-2-(methylthio)-quinoline-3-carboxylate 293.34 3.1 65.7 190
Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 309.73 2.9 75.6 Not reported
1-Allyl-4-hydroxy-2-oxo-N-(p-tolyl)-carboxamide 349.38 3.5 89.4 Not reported

*Calculated using methods from .

  • Lipophilicity : The target compound’s phenyl group increases cLogP compared to alkyl-substituted analogs, influencing membrane permeability.
  • Polar Surface Area (TPSA) : Higher TPSA in carboxamide derivatives correlates with improved aqueous solubility .

Anti-HBV Activity

  • The target compound and its analogs exhibit inhibitory effects on HBV replication. Molecular docking studies (PDB: 5E0I) suggest strong interactions with HBV core proteins, with binding affinity scores comparable to reference inhibitors (e.g., HAP derivatives) .
  • Key Findings :
    • S-Methylated derivatives show moderate activity (IC₅₀ ~10 μM) due to enhanced hydrophobic interactions .
    • O-Methylation reduces activity (IC₅₀ >50 μM), likely due to loss of hydrogen-bonding capacity .

Antibacterial Activity

  • 2-Thioxo and 2-methylthio derivatives demonstrate broad-spectrum antibacterial effects, targeting DNA gyrase with MIC values <1 μg/mL against E. coli .

Biological Activity

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate is a significant compound in the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, underlying mechanisms, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique chemical structure, which includes a quinoline ring system that contributes to its biological properties. The compound exhibits various pharmacological activities, including antimicrobial and anticancer effects, making it a subject of interest in medicinal chemistry and drug development.

Biochemical Pathways:
Research indicates that derivatives of 4-hydroxyquinoline, including this compound, can inhibit critical enzymes involved in bacterial DNA replication, such as DNA gyrase. This inhibition prevents the duplication of bacterial DNA, leading to antimicrobial effects .

Cellular Effects:
The compound has been shown to influence cell signaling pathways and gene expression. For instance, studies reveal that it can modulate metabolic pathways by interacting with specific enzymes or cofactors.

Antimicrobial Activity

This compound exhibits significant antibacterial activity against various strains. In vitro studies have demonstrated that it can effectively inhibit the growth of bacteria at micromolar concentrations. The compound's mechanism includes disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For example, its derivatives have been reported to inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell survival .

Case Studies

  • Hepatitis B Virus Inhibition : A study focused on methylated derivatives of related compounds demonstrated potent inhibition of Hepatitis B virus (HBV) replication at concentrations as low as 10 µM. Molecular docking simulations suggested strong binding affinity to viral proteins .
  • Antitubercular Activity : In a comparative study, several quinolone derivatives were tested against Mycobacterium tuberculosis (Mtb). Methyl 4-hydroxy derivatives exhibited comparable efficacy to standard antitubercular drugs like ethambutol, with minimal cytotoxicity towards mammalian cells .

Comparative Analysis with Similar Compounds

Compound Biological Activity MIC (µM) Notes
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolineAntibacterial and anticancer10Effective against HBV and Mtb
4-hydroxy-2-thioxo-1,2-dihydroquinolineAntibacterial5Increased antibacterial activity due to sulfur
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinolineAntimicrobial15Used in synthesis of heterocyclic compounds

Q & A

Basic Research Question

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen bonding networks (e.g., intramolecular H-bonds between 4-OH and carbonyl groups enhance stability) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm and ester carbonyls at ~165 ppm) .
  • Thermal analysis : TGA/DSC assesses decomposition points linked to hydrogen bond stability .

How can regioselectivity challenges in alkylation or methylation reactions be systematically addressed?

Advanced Research Question
Regioselectivity at S-, N-, or O-sites depends on:

  • Base strength : Mild bases (e.g., triethylamine) favor S-methylation, while stronger bases (NaH/K2_2CO3_3) enable O- or N-alkylation .
  • Reaction time : Prolonged heating (>12 hrs) shifts selectivity toward O-methylation (e.g., 99% yield for methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) .
  • Solvent polarity : DMF enhances nucleophilicity of sulfur atoms, directing S-alkylation .

What computational strategies predict the compound’s biological activity, such as antiviral or antibacterial effects?

Advanced Research Question

  • Molecular docking : Simulate interactions with target proteins (e.g., HBV core antigen, PDB:5E0I) to assess binding affinity .
  • Electrostatic potential mapping : Identify electron-rich regions (e.g., O-atoms with high negative charge) for HBond formation with DNA gyrase .
  • QSAR models : Correlate substituent effects (e.g., 2-thioxo groups) with antibacterial activity using Hammett constants .

How can contradictions in crystallographic data (e.g., hydrogen bonding vs. steric effects) be resolved?

Advanced Research Question

  • Refinement software : SHELXL refines high-resolution data to distinguish H-bonding (e.g., O–H···O distances ~2.6 Å) from steric clashes .
  • Dynamic vs. static disorder : Use ORTEP-3 to model alternative conformations in cases of overlapping electron density .
  • Validation tools : CheckCIF identifies outliers in bond angles/thermal parameters caused by intramolecular strain .

What strategies optimize the compound’s application in fluorescence-based sensing?

Advanced Research Question

  • Lanthanide complexes : Coordinate with Tb(III) to enhance luminescence (e.g., detection limits of 0.94 µM for pesticides in ethanol) .
  • Solvent tuning : Aqueous vs. methanol media alter sensor sensitivity due to polarity effects on excited-state lifetimes .
  • Quenching mechanisms : Study Stern-Volmer plots to differentiate static (binding) vs. dynamic (collisional) quenching .

How do reaction conditions influence polymorph formation during crystallization?

Advanced Research Question

  • Solvent choice : Polar solvents (e.g., methanol) favor monoclinic crystal systems, while chloroform may yield triclinic forms .
  • Cooling rates : Slow evaporation promotes thermodynamically stable polymorphs with higher melting points (~270°C) .
  • Seeding : Introduce pre-characterized crystals to control nucleation and avoid mixed-phase contamination .

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